molecular formula C12H14F5NO4S B3097327 Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate CAS No. 1309569-33-2

Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate

Cat. No.: B3097327
CAS No.: 1309569-33-2
M. Wt: 363.30 g/mol
InChI Key: PONDFPZDBLCGBQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is a complex organic compound characterized by its unique structural features This compound contains a tert-butyl group, a nitro group, and a pentafluoro-lambda6-sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate typically involves multi-step organic reactionsThe final step involves esterification with tert-butyl acetate under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions and minimize by-products. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pentafluoro-lambda6-sulfanyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-[2-nitro-4-(trifluoromethyl)phenyl]acetate
  • Tert-butyl 2-[2-nitro-4-(difluoromethyl)phenyl]acetate
  • Tert-butyl 2-[2-nitro-4-(fluoro)phenyl]acetate

Uniqueness

Tert-butyl 2-[2-nitro-4-(pentafluoro-lambda6-sulfanyl)phenyl]acetate is unique due to the presence of the pentafluoro-lambda6-sulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

tert-butyl 2-[2-nitro-4-(pentafluoro-λ6-sulfanyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5NO4S/c1-12(2,3)22-11(19)6-8-4-5-9(7-10(8)18(20)21)23(13,14,15,16)17/h4-5,7H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONDFPZDBLCGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001134268
Record name (OC-6-21)-[4-[2-(1,1-Dimethylethoxy)-2-oxoethyl]-3-nitrophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309569-33-2
Record name (OC-6-21)-[4-[2-(1,1-Dimethylethoxy)-2-oxoethyl]-3-nitrophenyl]pentafluorosulfur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1309569-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (OC-6-21)-[4-[2-(1,1-Dimethylethoxy)-2-oxoethyl]-3-nitrophenyl]pentafluorosulfur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001134268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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